molecular formula C23H21N3O6 B554336 Z-Trp-OSu CAS No. 50305-28-7

Z-Trp-OSu

Cat. No. B554336
CAS RN: 50305-28-7
M. Wt: 435,42 g/mole
InChI Key: PLMKYGHASWACNG-IBGZPJMESA-N
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Description

Z-Trp-OSu is a chemical compound with the molecular formula C₂₃H₂₁N₃O₆ and a molecular weight of 435.44 . It is used for research and development purposes .


Molecular Structure Analysis

The Z-Trp-OSu molecule contains a total of 56 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 4 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxylamine (aliphatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

Z-Trp-OSu has a molecular weight of 435.43 and a molecular formula of C23H21N3O6 . It should be stored at temperatures below -15°C .

Safety And Hazards

When handling Z-Trp-OSu, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKYGHASWACNG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453243
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Trp-OSu

CAS RN

50305-28-7
Record name Z-Trp-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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